molecular formula C6H16N4O6 B14633111 Nitric acid--acetamide (1/3) CAS No. 54800-07-6

Nitric acid--acetamide (1/3)

Cat. No.: B14633111
CAS No.: 54800-07-6
M. Wt: 240.22 g/mol
InChI Key: IOCDCEFRDFKHSC-UHFFFAOYSA-N
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Description

Nitric acid–acetamide (1/3) is a compound formed by the combination of nitric acid and acetamide in a 1:3 molar ratio. Nitric acid, with the chemical formula HNO₃, is a highly corrosive and strong oxidizing agent. Acetamide, also known as ethanamide, has the chemical formula CH₃CONH₂ and is derived from acetic acid. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of nitric acid–acetamide (1/3) involves the careful combination of nitric acid and acetamide under controlled conditions. One common method is to dissolve acetamide in glacial acetic acid and then slowly add concentrated nitric acid while maintaining the temperature below 20°C. This process ensures the formation of the desired compound without excessive decomposition or side reactions .

Industrial Production Methods

Industrial production of nitric acid–acetamide (1/3) typically involves large-scale nitration processes. The nitration of acetamide is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carefully controlled to ensure the formation of the desired product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Nitric acid–acetamide (1/3) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroacetamide derivatives, which are valuable intermediates in various chemical synthesis processes .

Scientific Research Applications

Nitric acid–acetamide (1/3) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the nitration of aromatic compounds.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, explosives, and other industrial chemicals .

Mechanism of Action

The mechanism of action of nitric acid–acetamide (1/3) involves the interaction of nitric acid with acetamide, leading to the formation of nitroacetamide derivatives. These derivatives can further participate in various chemical reactions, including oxidation and substitution. The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the nitro group and its ability to interact with nucleophilic sites on other molecules .

Comparison with Similar Compounds

Similar Compounds

    Nitroacetanilide: A compound formed by the nitration of acetanilide, similar in structure and reactivity to nitric acid–acetamide (1/3).

    Nitroacetamide: Another nitro derivative of acetamide, differing in the specific nitration pattern and reactivity.

Uniqueness

Nitric acid–acetamide (1/3) is unique due to its specific molar ratio and the resulting chemical properties. The combination of nitric acid and acetamide in this ratio provides distinct reactivity patterns and applications compared to other similar compounds .

Properties

CAS No.

54800-07-6

Molecular Formula

C6H16N4O6

Molecular Weight

240.22 g/mol

IUPAC Name

acetamide;nitric acid

InChI

InChI=1S/3C2H5NO.HNO3/c3*1-2(3)4;2-1(3)4/h3*1H3,(H2,3,4);(H,2,3,4)

InChI Key

IOCDCEFRDFKHSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N.CC(=O)N.CC(=O)N.[N+](=O)(O)[O-]

Origin of Product

United States

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